molecular formula C17H22N2O3 B2604029 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 922000-65-5

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Cat. No. B2604029
CAS RN: 922000-65-5
M. Wt: 302.374
InChI Key: XZWVZFPERVHWLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H22N2O3. It includes a cyclohexanecarboxamide group attached to a tetrahydrobenzo[f][1,4]oxazepin ring system . For a detailed structural analysis, it would be beneficial to refer to a crystallographic study or use computational chemistry methods.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I have access to. Typically, the reactivity of a compound like this would be influenced by the functional groups present in its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound, with the molecular formula C17H22N2O3, has a molecular weight of 302.374. Other properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Structural Characterisation

Research efforts have focused on the synthesis and structural characterisation of compounds with related structural motifs, including tetrahydrobenzothiophenes and oxazepines. For instance, novel tetracyclic 1,4-oxazepines were synthesized from readily available precursors, highlighting a streamlined methodology towards creating more soluble versions of previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014). Additionally, benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized and characterised, demonstrating their potential as novel compounds with interesting biological activities (Almansour et al., 2016).

Potential Biological Activities

The structural analogues of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide have been evaluated for their biological activities, indicating the potential utility of these compounds in medicinal chemistry. For example, novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their antibacterial and anticancer activities, showcasing the potential of such compounds to target Gram-negative bacteria and cancer cell lines (Kuntala et al., 2015). Furthermore, compounds with benzothiophene and β-lactam motifs exhibited significant antimicrobial activities against various bacterial and fungal strains (Babu et al., 2012), underscoring the importance of structural diversity in the development of new antimicrobial agents.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have access to. It’s important to handle all chemical compounds with appropriate safety measures, especially if the specific safety profile is unknown .

Future Directions

The future directions for the study and application of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19-9-10-22-15-8-7-13(11-14(15)17(19)21)18-16(20)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVZFPERVHWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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